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molecular formula C15H10ClN3O2 B1604546 2-Chloro-4,6-diphenoxy-1,3,5-triazine CAS No. 2972-65-8

2-Chloro-4,6-diphenoxy-1,3,5-triazine

Cat. No. B1604546
M. Wt: 299.71 g/mol
InChI Key: WPAYYYDSSCOEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242598B1

Procedure details

A 2-liter reaction flask equipped with a magnetic stirrer and a condenser is charged with 92.2 g (0.50 mol) of cyan uric chloride, 84 g (1.0 mol) of sodium bicarbonate and 400 mL of toluene. The suspension is brought to 50° C. and 94 g (1.0 mol) of phenol are added in small portions. The mixture is refluxed for ten hours and then allowed to cool to room temperature. Portions of water and ethyl acetate (300 mL each) are added and the mixture is then filtered. The phases are separated and the organic phase is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 150 g of crude product. The crude product is twice recrystallized from toluene to yield 48.7 g of the title compound as a white powder melting at 117-121° C.
Quantity
92.2 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[C:10](=[O:13])(O)[O-].[Na+].[C:15]1(C)[CH:20]=[CH:19]C=[CH:17][CH:16]=1.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(OCC)(=O)C.O>[Cl:3][C:2]1[N:4]=[C:5]([O:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:7]=[C:8]([O:13][C:10]2[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=2)[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92.2 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
84 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
is brought to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for ten hours
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
CUSTOM
Type
CUSTOM
Details
The phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 150 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude product is twice recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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